BenchChemオンラインストアへようこそ!

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide

Medicinal chemistry Kinase inhibitor design Pyrazolo[1,5-a]pyrimidine SAR

This compound is a critical SAR probe for Trk kinase inhibitor programs, featuring an under‑represented 4‑trifluoromethoxybenzamide substituent. The -OCF₃ group imparts higher lipophilicity, stronger electron‑withdrawing character, and enhanced metabolic stability compared to 4‑OCH₃ or halogen analogs. Procure to generate unique IP‑positioning data in kinome profiling, cellular potency, and in vivo PK studies.

Molecular Formula C15H11F3N4O2
Molecular Weight 336.274
CAS No. 1795190-92-9
Cat. No. B2682549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide
CAS1795190-92-9
Molecular FormulaC15H11F3N4O2
Molecular Weight336.274
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C15H11F3N4O2/c1-9-6-13-19-7-11(8-22(13)21-9)20-14(23)10-2-4-12(5-3-10)24-15(16,17)18/h2-8H,1H3,(H,20,23)
InChIKeyVLIYZLQWFIQRNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview: N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide (CAS 1795190-92-9) – A Structurally Distinct Pyrazolopyrimidine Kinase Inhibitor Scaffold


N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide (CAS 1795190-92-9, molecular formula C₁₅H₁₁F₃N₄O₂, MW 336.27) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class. Its structure incorporates a 2-methylpyrazolo[1,5-a]pyrimidine core linked via an amide bond to a 4-(trifluoromethoxy)phenyl ring. This scaffold is a recognized kinase inhibitor pharmacophore, particularly associated with Trk family tyrosine kinase inhibition as disclosed in patent literature [1]. Publicly available quantitative biological data for this specific compound remain extremely limited, placing it in a pre-competitive or early discovery characterization stage.

Why N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide Cannot Be Replaced by Generic Pyrazolopyrimidine Analogs


Pyrazolo[1,5-a]pyrimidines are a privileged scaffold for kinase inhibition, but the identity of the aryl amide substituent is a critical determinant of target selectivity, cellular potency, and ADME properties [1]. The 4-trifluoromethoxybenzamide group in this compound is chemically distinct from commonly employed 4-halobenzamide, 4-methoxybenzamide, or unsubstituted benzamide analogs. The trifluoromethoxy (-OCF₃) substituent substantially alters lipophilicity (increasing logP), electron-withdrawing character, and metabolic stability compared to -OCH₃ or -Cl [1]. These physicochemical differences directly impact kinase hinge-region hydrogen bonding, selectivity across the kinome, and in vivo pharmacokinetics. Consequently, substituting this compound with a generic pyrazolo[1,5-a]pyrimidine bearing a different amide moiety would yield a different pharmacological profile, rendering direct interchange scientifically unsound.

Product-Specific Quantitative Evidence Guide: N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide


Structural Distinctiveness: 4-Trifluoromethoxybenzamide Moiety vs. Common Analogs

The 4-trifluoromethoxybenzamide group of this compound is compared to the unsubstituted benzamide and 4-methoxybenzamide analogs frequently encountered in pyrazolo[1,5-a]pyrimidine kinase inhibitor libraries. The -OCF₃ group increases lipophilicity (calculated ΔcLogP ≈ +0.8–1.2 vs. -OCH₃) and enhances metabolic stability by resisting O-dealkylation, a common metabolic liability of methoxy groups [1]. This structural distinction is expected to confer improved membrane permeability and prolonged half-life, although direct experimental data for this specific compound are not publicly available.

Medicinal chemistry Kinase inhibitor design Pyrazolo[1,5-a]pyrimidine SAR

Kinase Selectivity Potential: Trk Family Inhibition Context

Pyrazolo[1,5-a]pyrimidine compounds bearing aryl amide substituents at the 6-position have been characterized as potent Trk kinase inhibitors in patent disclosures [1]. Exemplified compounds in the same structural class demonstrate TrkA IC₅₀ values ranging from <1 nM to >10 μM depending on the amide substituent [1]. The 4-trifluoromethoxybenzamide variant is structurally positioned to engage the Trk kinase hinge region via the pyrazolopyrimidine core while the substituted phenyl ring occupies the hydrophobic back pocket. However, no publicly disclosed TrkA/B/C IC₅₀ data exist specifically for CAS 1795190-92-9.

Kinase profiling TrkA/B/C Neurotrophin signaling

Absence of Public Data as a Procurement Driver for Proprietary SAR Exploration

A comprehensive search of PubMed, PubChem, ChEMBL, and major patent databases (as of April 2026) reveals no disclosed IC₅₀, Kd, EC₅₀, or pharmacokinetic data for CAS 1795190-92-9. This compound is not indexed in ChEMBL or BindingDB with quantitative activity measurements. In contrast, closely related pyrazolo[1,5-a]pyrimidine 6-amides (e.g., 4-chloro, 4-bromo, 3-trifluoromethoxy variants) have at least partial characterization in patent examples [1].

Chemical probe Hit-to-lead Intellectual property

Best Research & Industrial Application Scenarios for N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide (CAS 1795190-92-9)


Kinase Inhibitor Lead Generation: Trk Family SAR Expansion

Researchers seeking to expand structure-activity relationships around the pyrazolo[1,5-a]pyrimidine scaffold for Trk kinase inhibition can use this compound as a key SAR probe. The 4-OCF₃ substituent is underrepresented in published Trk inhibitor series [1], and profiling this compound against TrkA/B/C would fill a critical knowledge gap. Its predicted enhanced metabolic stability relative to 4-OCH₃ analogs makes it a priority candidate for cellular potency and in vivo PK studies.

Proprietary Chemical Probe Development for Neurotrophin Signaling Pathway Analysis

Given the complete absence of public bioactivity data, organizations can procure this compound to develop proprietary chemical probes for dissecting Trk-mediated neurotrophin signaling. The 4-OCF₃ substitution offers a distinct chemical handle for SAR studies that is not covered by existing tool compounds, potentially enabling novel intellectual property generation [1].

Comparative Physicochemical Profiling Against 4-Halo and 4-Methoxy Pyrazolopyrimidine Analogs

This compound is ideally suited for head-to-head physicochemical and in vitro ADME comparisons with 4-Cl, 4-Br, and 4-OCH₃ pyrazolo[1,5-a]pyrimidine 6-amides to experimentally quantify the impact of the -OCF₃ group on solubility, permeability, microsomal stability, and CYP inhibition. Such data would scientifically justify selection of the 4-OCF₃ motif for lead optimization programs.

Quote Request

Request a Quote for N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.